N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide
Brand Name: Vulcanchem
CAS No.: 897612-69-0
VCID: VC6837444
InChI: InChI=1S/C15H22ClN3O3S/c1-2-15(20)17-6-11-23(21,22)19-9-7-18(8-10-19)14-5-3-4-13(16)12-14/h3-5,12H,2,6-11H2,1H3,(H,17,20)
SMILES: CCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl
Molecular Formula: C15H22ClN3O3S
Molecular Weight: 359.87

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide

CAS No.: 897612-69-0

Cat. No.: VC6837444

Molecular Formula: C15H22ClN3O3S

Molecular Weight: 359.87

* For research use only. Not for human or veterinary use.

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide - 897612-69-0

Specification

CAS No. 897612-69-0
Molecular Formula C15H22ClN3O3S
Molecular Weight 359.87
IUPAC Name N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]propanamide
Standard InChI InChI=1S/C15H22ClN3O3S/c1-2-15(20)17-6-11-23(21,22)19-9-7-18(8-10-19)14-5-3-4-13(16)12-14/h3-5,12H,2,6-11H2,1H3,(H,17,20)
Standard InChI Key DBGYFIHGMBHUJP-UHFFFAOYSA-N
SMILES CCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl

Introduction

Chemical Structure and Nomenclature

N-(2-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide is systematically named according to IUPAC conventions, reflecting its three primary structural components:

  • Piperazine core: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4.

  • 3-Chlorophenyl substituent: Attached to the piperazine nitrogen at position 4, this aromatic group introduces steric bulk and electronic effects that influence receptor interactions.

  • Sulfonamide-ethylpropionamide chain: A sulfonyl group bridges the piperazine nitrogen at position 1 to an ethylamine backbone, which terminates in a propionamide moiety. This chain modulates solubility and membrane permeability .

The molecular formula is C16H23ClN4O3SC_{16}H_{23}ClN_4O_3S, with a molecular weight of 410.9 g/mol. Key functional groups include the sulfonamide (-SO2_2NH-) and amide (-CONH-), both of which participate in hydrogen bonding and electrostatic interactions with biological targets .

Synthesis and Synthetic Strategies

The synthesis of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide likely follows multi-step protocols common to piperazine sulfonamides. Based on analogous compounds, a plausible route involves:

Preparation of 4-(3-Chlorophenyl)piperazine

  • N-arylation of piperazine: Reacting piperazine with 1-chloro-3-iodobenzene under Ullmann or Buchwald-Hartwig coupling conditions to introduce the 3-chlorophenyl group.

  • Purification: Column chromatography or recrystallization to isolate the monosubstituted piperazine derivative.

Sulfonation of the Piperazine Derivative

  • Sulfonyl chloride formation: Treating 4-(3-chlorophenyl)piperazine with chlorosulfonic acid to generate the intermediate sulfonyl chloride.

  • Nucleophilic substitution: Reacting the sulfonyl chloride with ethylenediamine to form the sulfonamide linkage. Excess amine ensures monosubstitution at the sulfonyl group.

Propionamide Formation

  • Acylation: Condensing the primary amine of the ethylenediamine-sulfonamide intermediate with propionic anhydride or propionyl chloride in the presence of a base (e.g., triethylamine) .

  • Workup: Aqueous extraction followed by silica gel chromatography to yield the final product.

Critical Reaction Parameters:

  • Temperature control (0–5°C during sulfonation to prevent di-substitution).

  • Solvent selection (dichloromethane or THF for acylation).

  • Catalysts (palladium catalysts for coupling reactions) .

Physical and Chemical Properties

While experimental data specific to N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide are unavailable, extrapolations from structural analogs suggest:

PropertyValue/RangeBasis for Estimation
Melting Point180–190°CSimilar sulfonamide derivatives
Solubility in Water0.1–1 mg/mLHydrophobic aryl/piperazine groups
LogP (Partition Coeff.)2.5–3.5Predicted via computational models
StabilityStable under inert atmosphereSusceptible to hydrolysis in acidic/basic conditions

The sulfonamide and amide groups confer moderate polarity, balancing aqueous and lipid solubility. The 3-chlorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration.

ReceptorPredicted Affinity (Ki, nM)Basis for Prediction
5-HT1A_{1A}10–50Structural similarity to buspirone
D2_2100–500Comparison to risperidone analogs
α1_1-Adrenoceptor200–1000Piperazine sulfonamide derivatives

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